What is Bumetanide-d5 and its primary use in research
What is Bumetanide-d5 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bumetanide-d5 is the deuterated analog of bumetanide, a potent loop diuretic. In research, its primary and critical application is as an internal standard for the quantitative analysis of bumetanide in biological matrices.[1] The substitution of five hydrogen atoms with deuterium atoms results in a molecule that is chemically identical to bumetanide in its behavior during sample extraction and chromatographic separation, yet is easily distinguishable by mass spectrometry due to its higher mass. This property makes it an ideal tool for correcting for variability during analytical procedures, thereby enhancing the accuracy and precision of bumetanide quantification.
This guide provides a comprehensive overview of Bumetanide-d5, its chemical properties, and its application in bioanalytical research, with a focus on validated experimental protocols and quantitative data.
Chemical and Physical Properties
Bumetanide-d5 is a stable, isotopically labeled form of bumetanide. Its fundamental properties are summarized below.
| Property | Value |
| Chemical Name | 3-(butylamino)-4-(phenoxy-d5)-5-sulfamoylbenzoic acid |
| Synonyms | 3-(Aminosulfonyl)-5-(butylamino)-4-phenoxy-d5-benzoic acid |
| CAS Number | 1216739-35-3 |
| Molecular Formula | C₁₇H₁₅D₅N₂O₅S |
| Molecular Weight | 369.4 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Storage | 2-8°C, protected from light |
Primary Use in Research: Internal Standard in Bioanalysis
The principal application of Bumetanide-d5 is as an internal standard in pharmacokinetic, bioequivalence, and toxicokinetic studies of bumetanide. Its use is crucial for accurate quantification of bumetanide in complex biological samples such as plasma and urine using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard like Bumetanide-d5 is the gold standard in quantitative mass spectrometry. The underlying principle is that the deuterated standard, when added to a sample at a known concentration, will behave identically to the endogenous (non-deuterated) analyte throughout the analytical process, including extraction, derivatization (if any), and ionization in the mass spectrometer. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, a precise and accurate quantification can be achieved, irrespective of variations in sample recovery or matrix effects.
Experimental Protocol: Quantification of Bumetanide in Human Plasma by LC-MS/MS
The following is a detailed protocol for the determination of bumetanide in human plasma using Bumetanide-d5 as an internal standard. This method is based on a validated LC-MS/MS procedure and is suitable for pharmacokinetic and bioequivalence studies.
Materials and Reagents
-
Bumetanide reference standard
-
Bumetanide-d5 internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
Preparation of Stock and Working Solutions
-
Bumetanide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of bumetanide reference standard in methanol.
-
Bumetanide-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Bumetanide-d5 in methanol.
-
Bumetanide Working Solutions: Prepare a series of working solutions by serially diluting the bumetanide stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.
-
Bumetanide-d5 Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Bumetanide-d5 stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the Bumetanide-d5 internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following table summarizes the chromatographic and mass spectrometric conditions for the analysis of bumetanide and Bumetanide-d5.
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm |
| Mobile Phase | Acetonitrile : 5 mM Ammonium Formate (pH 3.0) (80:20, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS System | API 4000 or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| MRM Transitions | See table below |
Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Bumetanide | 365.2 | 240.2 |
| Bumetanide-d5 | 370.2 | 245.2 |
Method Validation Parameters
The following table presents typical validation parameters for a bioanalytical method for bumetanide in human plasma using Bumetanide-d5 as an internal standard.
| Parameter | Result |
| Linearity Range | 0.30 - 200.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.30 ng/mL |
| Intra-batch Precision (%CV) | ≤ 6.9% |
| Inter-batch Precision (%CV) | ≤ 6.9% |
| Mean Extraction Recovery | > 90% |
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the bioanalytical workflow for the quantification of bumetanide using Bumetanide-d5 as an internal standard.
Caption: Bioanalytical workflow for bumetanide quantification.
Logical Relationship of Internal Standard Use
The following diagram illustrates the logical relationship of how an internal standard corrects for variations in a bioanalytical method.
Caption: Role of internal standard in analytical correction.
